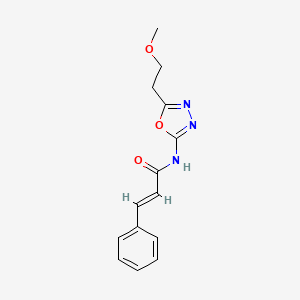

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

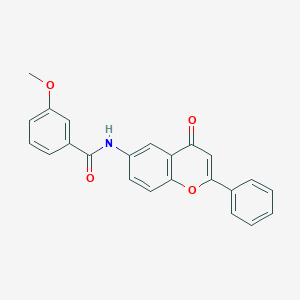

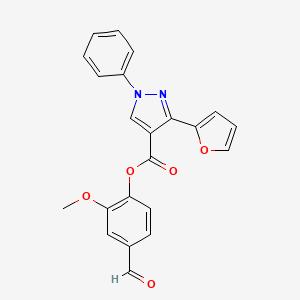

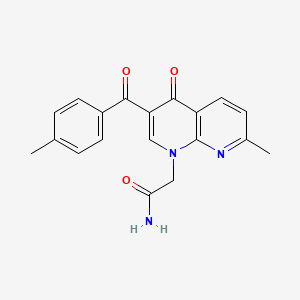

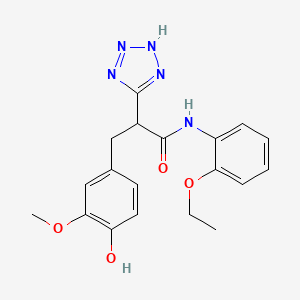

“N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a complex organic compound. It contains a cinnamamide moiety, which is a type of aromatic amide, and an oxadiazole ring, which is a type of heterocyclic compound . The methoxyethyl group is an ether that could potentially increase the compound’s solubility in organic solvents .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various laboratory tests. These might include tests to determine the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Applications De Recherche Scientifique

RNA Modification and Therapeutics

The compound’s 2’-O-methyl (2’-OMe) and 2’-O-(2-methoxyethyl) (MOE) modifications have significant implications in RNA-based drug development. Researchers have discovered a two-residue nascent-strand steric gate in an archaeal DNA polymerase, which, when engineered to reduce steric bulk, enables the synthesis of 2’-modified RNA oligomers. Specifically, it facilitates the efficient production of both defined and random-sequence 2’-OMe-RNA and MOE-RNA oligomers up to 750 nucleotides in length . These modified RNAs have potential applications in targeted therapies, including allele-specific cleavage of oncogenic mRNAs.

Antisense Inhibitors

The compound’s 2’-O-methoxyethyl modification has been explored in chimeric antisense inhibitors. These inhibitors can regulate gene expression in animal models and have demonstrated antisense activity in preliminary clinical trials. While more research is needed, they hold promise for therapeutic applications .

Splice-Switch Mechanisms

Stereochemically-pure 2’-O-(2-methoxyethyl)-phosphorothioate (PS-MOE) oligonucleotides have been synthesized using chiral oxazaphospholidine-containing nucleosides. These modified oligonucleotides exhibit increased RNA-binding affinity due to the incorporation of Rp-PS linkages. In cellular studies, full Rp-PS-MOE splice-switch mechanisms have been investigated, potentially impacting gene expression and alternative splicing .

Nanotechnology and Directed Evolution

The availability of 2’-modified RNAs (such as 2’-OMe-RNA and MOE-RNA) opens up avenues for enzymatic synthesis and broader exploration in directed evolution and nanotechnology. These modified RNAs are used in approved nucleic acid therapeutics and offer exciting possibilities for targeted drug delivery and other applications .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-19-10-9-13-16-17-14(20-13)15-12(18)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,15,17,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCZHPBQMIWVOF-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCC1=NN=C(O1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)cinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2561221.png)

![N-(sec-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2561226.png)

![5,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2561233.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2561239.png)

![(1-Methylimidazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2561241.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2561242.png)